4-Methoxybenzyl acetate
4-Methoxybenzyl acetate
4-Methoxybenzyl acetate, also known as anisyl acetate or cassie ketone, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. 4-Methoxybenzyl acetate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-methoxybenzyl acetate is primarily located in the cytoplasm. 4-Methoxybenzyl acetate is a sweet, almond, and balsam tasting compound that can be found in fruits and herbs and spices. This makes 4-methoxybenzyl acetate a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
104-21-2
VCID:
VC21017318
InChI:
InChI=1S/C10H12O3/c1-8(11)13-7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3
SMILES:
CC(=O)OCC1=CC=C(C=C1)OC
Molecular Formula:
C10H12O3
Molecular Weight:
180.2 g/mol
4-Methoxybenzyl acetate
CAS No.: 104-21-2
Cat. No.: VC21017318
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-Methoxybenzyl acetate, also known as anisyl acetate or cassie ketone, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. 4-Methoxybenzyl acetate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-methoxybenzyl acetate is primarily located in the cytoplasm. 4-Methoxybenzyl acetate is a sweet, almond, and balsam tasting compound that can be found in fruits and herbs and spices. This makes 4-methoxybenzyl acetate a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 104-21-2 |
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.2 g/mol |
| IUPAC Name | (4-methoxyphenyl)methyl acetate |
| Standard InChI | InChI=1S/C10H12O3/c1-8(11)13-7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3 |
| Standard InChI Key | HFNGYHHRRMSKEU-UHFFFAOYSA-N |
| SMILES | CC(=O)OCC1=CC=C(C=C1)OC |
| Canonical SMILES | CC(=O)OCC1=CC=C(C=C1)OC |
| Boiling Point | 270.0 °C |
| Melting Point | 84.0 °C 84 °C 84°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator